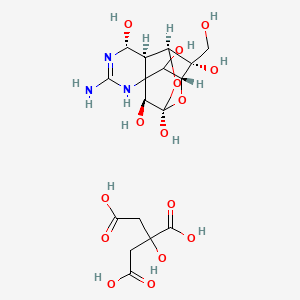
河豚毒素柠檬酸盐(1:1)(盐)
描述
Tetrodotoxin citrate is the water-soluble citrate salt of tetrodotoxin . It is a reversible, potent, selective, and high-affinity inhibitor of voltage-gated sodium channels .
Molecular Structure Analysis
Tetrodotoxin has a molecular formula of C11H17N3O8 and a molecular weight of 319.27 . It is an amino perhydroquinazoline compound .Physical And Chemical Properties Analysis
Tetrodotoxin is soluble in a dilute citrate or acetate buffer at pH 4–5 . It remains active in solution when stored frozen at pH 4–5 . It is unstable in strong acid and alkaline solutions, and is rapidly destroyed by boiling at pH 2 .科学研究应用
1. 作为局部麻醉剂的使用
河豚毒素作为一种长效局部麻醉剂的有效性已得到研究。一项针对兔子的研究表明,不同浓度的河豚毒素没有表现出眼睛刺激、角膜增厚或全身毒性的迹象。在较高剂量下,它产生的麻醉效果持续长达 8 小时,使其成为角膜手术后疼痛控制的潜在候选者(Schwartz 等人,1998)。
2. 研究钠和钙内向电流
研究探索了河豚毒素与蜗牛神经元中钠和钙内向电流的相互作用。研究发现,河豚毒素不会减少内向电流,这表明其在离子通道相互作用中的特异性,并提供了对神经元生物物理性质的见解(Chamberlain 和 Kerkut,1969)。
3. 钠诱导构象变化的调节
观察到河豚毒素抑制膜系统中某些荧光的钠依赖性增加,表明其在改变膜通透性和功能中起作用。这种抑制作用特异于河豚毒素,不影响钾依赖性荧光增加,突出了它的选择性(Spero、Siemens 和 Toulis,1973)。
4. 了解神经元中的钠通道阻滞
该化合物对钠通道电导的影响已得到广泛研究。一项研究发现,河豚毒素有效阻断了龙虾巨型轴突中钠电导的增加,提供了有关其在神经纤维中作用机制的关键信息(Narahashi、Moore 和 Scott,1964)。
5. 脑损伤中的神经保护作用
河豚毒素作为神经保护剂显示出前景。在动物模型中,它延迟了心脏骤停后脑阳离子浓度的变化,并通过防止有害阳离子转移来预防脑梗塞。这表明其在治疗缺血性脑损伤方面的潜力(Prenen 等人,1988)。
作用机制
Target of Action
Tetrodotoxin citrate, also known as Tetrodotoxin, citrate (1:1) (salt), primarily targets the voltage-gated sodium channels . These channels are crucial for the propagation of action potentials in neurons . Specifically, Tetrodotoxin citrate has a high affinity for sodium channels Na v 1.6, 1.1, 1.3, 1.4, 1.2, and 1.7 .
Mode of Action
Tetrodotoxin citrate acts by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . This binding temporarily disables the function of the ion channel . The same site is also bound by other toxins like Saxitoxin and several conotoxins .
Biochemical Pathways
The primary biochemical pathway affected by Tetrodotoxin citrate is the propagation of action potentials in neurons . By blocking the sodium channels, Tetrodotoxin citrate inhibits the firing of action potentials . This prevents the nervous system from carrying messages, thus inhibiting muscle contraction in response to nervous stimulation .
Pharmacokinetics
It is known that tetrodotoxin citrate is readily absorbed and reaches maximum plasma concentration within 15 hours . Both the extent of exposure (AUC) and maximum plasma concentration (C max) increase in proportion to the dose .
Result of Action
The primary result of Tetrodotoxin citrate’s action is the inhibition of action potential propagation in neurons . This leads to effects such as paresthesia and paralysis through interference with neuromuscular conduction . Tetrodotoxin citrate is being investigated for the treatment of chronic and breakthrough pain in advanced cancer patients as well as for the treatment of opioid dependence .
Action Environment
The action of Tetrodotoxin citrate can be influenced by environmental factors such as pH . For example, Tetrodotoxin citrate shows pH-dependent blockade of canine cardiac L-type Ca 2+ (Ca v 1.x) channels
安全和危害
属性
IUPAC Name |
(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O8.C6H8O7/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,15-20H,1H2,(H3,12,13,14);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2-,3-,4+,5-,6-,7+,9+,10+,11+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJWMDOXROTQCW-WNGAXIQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C([C@@]1([C@@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18660-81-6 | |
| Record name | Octahydro-12-(hydroxymethyl)-2-imino-5,9:7,10a-dimethano-10aH-[1,3]dioxocino[6,5-d]pyrimidine-4,7,10,11,12-pentol citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrodotoxin citrate exert its effects on the nervous system?
A: Tetrodotoxin citrate acts by binding to voltage-gated sodium channels on the surface of neurons. This binding effectively blocks the flow of sodium ions, which are crucial for the initiation and propagation of action potentials [, , ]. This blockade effectively silences neuronal activity, leading to a variety of physiological effects depending on the location and concentration of the toxin.
Q2: Several research papers mention the use of Tetrodotoxin citrate in conjunction with other pharmacological agents. Why is this approach often employed?
A: Researchers utilize Tetrodotoxin citrate in combination with other drugs, such as NMDA, APB, and PDA, to isolate and study specific components of the electroretinogram (ERG) [, , , ]. By selectively blocking certain neuronal pathways, they can better understand the contribution of different retinal cell types to the overall ERG response.
Q3: Research indicates that Tetrodotoxin citrate can influence oscillatory potentials (OPs) in the retina. What are the implications of these findings?
A: Studies in transgenic rabbits with retinal degeneration have shown that Tetrodotoxin citrate administration leads to a significant reduction in OP amplitudes, even more so than in wild-type rabbits []. This suggests that the observed supernormal OPs in these animals might be linked to secondary changes occurring in the inner retinal neurons following photoreceptor degeneration. This highlights the potential of Tetrodotoxin citrate as a tool to investigate the complex interplay between different retinal cell types during disease progression.
Q4: Beyond its effects on the visual system, are there other areas of research exploring Tetrodotoxin citrate?
A: Interestingly, Tetrodotoxin citrate is being investigated for its potential in pain management. One study explores its use via intratracheal administration as a potential analgesic []. While further research is needed to fully elucidate its efficacy and safety profile in this context, it represents a novel approach to pain relief.
Q5: Given the potent effects of Tetrodotoxin citrate on neuronal activity, what safety concerns are associated with its use in research and potential therapeutic applications?
A: Tetrodotoxin is a highly potent neurotoxin, and its use requires extreme caution. Accidental exposure or ingestion can lead to severe paralysis, respiratory failure, and even death []. Therefore, stringent safety protocols and specialized training are essential for handling and administering this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







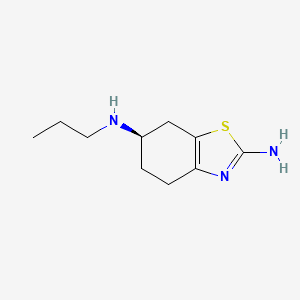
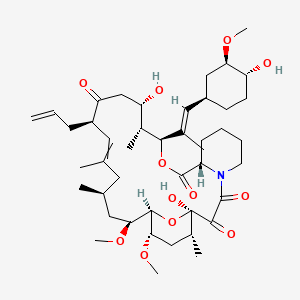
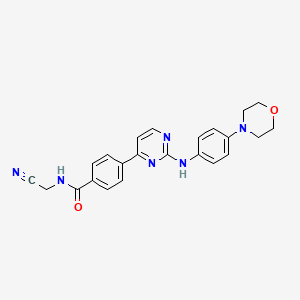
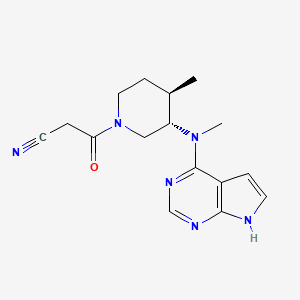
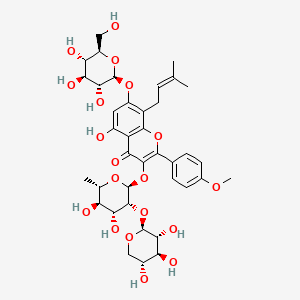
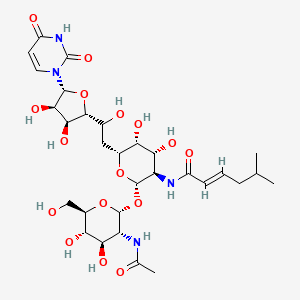
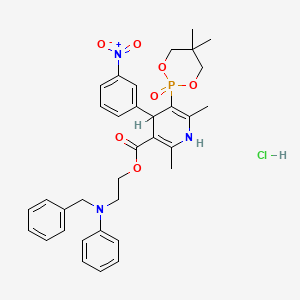

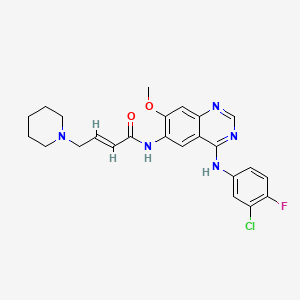
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)